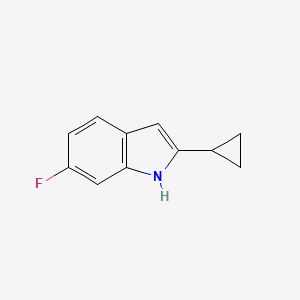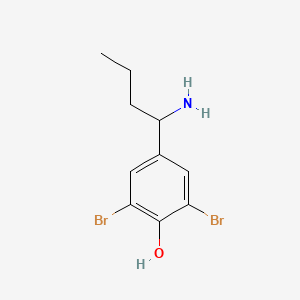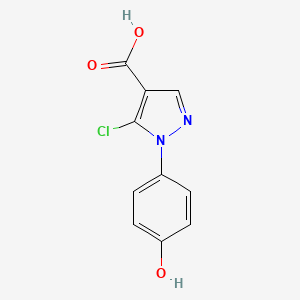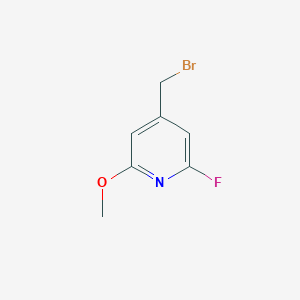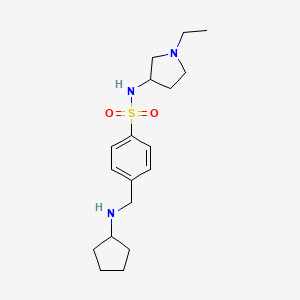![molecular formula C40H22Cl4N2O4 B13084655 7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This complex compound has a fascinating structure, featuring a large, fused ring system with multiple nitrogen atoms.
- Its name suggests that it contains two 7-membered rings (heptacyclo), one 18-membered ring, and a total of 25 carbon atoms.
- The dichlorophenyl groups contribute to its overall size and complexity.
准备方法
Synthetic Routes: One common synthetic route involves the reaction between and (a Michael reaction). This produces , which can be subsequently hydrogenated to yield our target compound.
Industrial Production: Industrial-scale production methods may vary, but the DMAPA route is widely used due to its efficiency and scalability.
化学反应分析
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions could lead to various products, such as substituted derivatives or ring-opened forms.
科学研究应用
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a scaffold for drug development due to its unique structure.
Industry: Applications in materials science, catalysis, or nanotechnology are possible.
作用机制
- Unfortunately, specific information about its mechanism of action is scarce. its large, complex structure suggests potential interactions with biological targets.
- Further research is needed to elucidate its effects at the molecular level.
相似化合物的比较
Uniqueness: The compound’s intricate fused ring system sets it apart.
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this intriguing compound’s properties and applications
属性
分子式 |
C40H22Cl4N2O4 |
|---|---|
分子量 |
736.4 g/mol |
IUPAC 名称 |
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H22Cl4N2O4/c41-21-3-1-19(31(43)17-21)13-15-45-37(47)27-9-5-23-25-7-11-29-36-30(40(50)46(39(29)49)16-14-20-2-4-22(42)18-32(20)44)12-8-26(34(25)36)24-6-10-28(38(45)48)35(27)33(23)24/h1-12,17-18H,13-16H2 |
InChI 键 |
PHCREWFEMMFRDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=C(C=C9)Cl)Cl)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
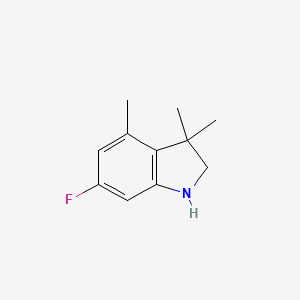
![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
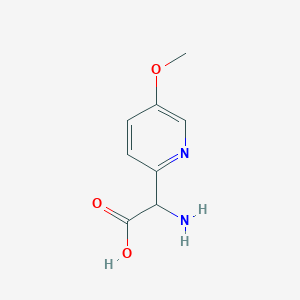
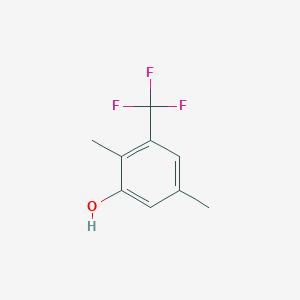
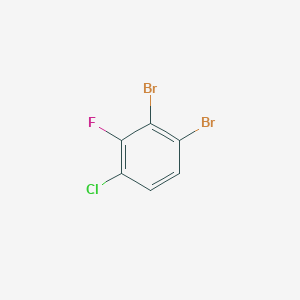
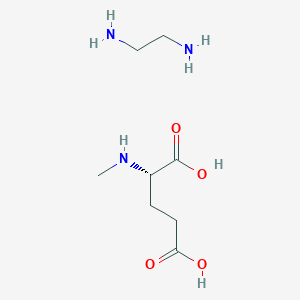
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
